Yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1263284-22-5 |
|---|---|
Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
2-(2-amino-6-chloro-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H14ClNO2/c13-8-2-3-9-7(5-8)1-4-11(14)10(9)6-12(15)16/h2-3,5,10-11H,1,4,6,14H2,(H,15,16) |
InChI Key |
ZKRGSQHRKXHCJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(C1N)CC(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of Yl Acetic Acid Scaffolds
Transformations Involving the Acetic Acid Moiety
The carboxylic acid group is a hub of reactivity, enabling oxidation, reduction, and various substitution reactions to generate a diverse range of derivatives.
Oxidation Reactions of the Acetic Acid Side Chain
The acetic acid side chain of (Yl)acetic acids, particularly in indole-3-acetic acid, is susceptible to oxidative degradation, often involving decarboxylation. This process is significant in biological systems and can be replicated through chemical means.
Detailed Research Findings: Plant peroxidases, such as horseradish peroxidase (HRP), are known to catalyze the oxidation of IAA. nih.govmsu.ru This enzymatic oxidation can proceed through two distinct mechanisms: a conventional pathway that is dependent on hydrogen peroxide and another that is hydrogen peroxide-independent but requires molecular oxygen. nih.gov Studies have shown that only plant peroxidases appear capable of catalyzing the oxidation of IAA using molecular oxygen. nih.gov The oxidative decarboxylation of IAA is considered a primary degradation pathway in vivo. nih.gov The mechanism is believed to involve a ternary complex composed of the peroxidase enzyme, IAA, and oxygen, which acts as a kinetically competent intermediate. nih.gov
The products of this oxidation can vary but often include indole-3-methanol and indole-3-aldehyde, which are thought to arise from the skatolyl radical formed after decarboxylation of the initial radical cation. nih.gov The stability of IAA derivatives toward this enzymatic oxidation can be influenced by modifications to the acetic acid moiety. For instance, studies on amino acid conjugates of IAA found that their stability against HRP-catalyzed oxidation correlates with the hydrophobicity of the conjugated amino acid. researchgate.net Conjugates with amino acids like alanine, glycine, and lysine were significantly more stable than IAA itself. researchgate.net
| Substrate | Oxidizing System | Key Findings/Products | Citation(s) |
| Indole-3-acetic acid (IAA) | Plant Peroxidases (e.g., HRP) + O₂ | Catalyzes oxidation without H₂O₂. | nih.gov |
| Indole-3-acetic acid (IAA) | Plant Peroxidases (e.g., HRP) + H₂O₂ | Proceeds via a conventional peroxide cycle. | nih.govresearchgate.net |
| Indole-3-acetic acid (IAA) | Iron(II) chloride / Acetic acid | Efficient degradation catalyst, producing indole-3-methanol, indole-3-aldehyde, and oxindole-3-carbinol. | msu.ru |
| IAA-amino acid conjugates | Horseradish Peroxidase (HRP) | Stability toward oxidation depends on the hydrophobicity of the amino acid. | researchgate.net |
Reduction Reactions of the Acetic Acid Functionality
The carboxylic acid group of (Yl)acetic acids can be selectively reduced to the corresponding primary alcohol, a valuable transformation for synthesizing various derivatives.
Detailed Research Findings: Powerful reducing agents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) is highly effective at reducing carboxylic acids to primary alcohols and is often used in a dry ether solvent. docbrown.infomasterorganicchemistry.comquora.com The reaction proceeds through a complex mechanism where the hydride ion acts as a nucleophile, attacking the carbonyl carbon. docbrown.info It should be noted that milder reagents like sodium borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids. docbrown.infolibretexts.org
More recent methodologies have employed catalytic systems for this transformation. Catalytic hydrosilylation, for instance, offers a milder alternative. nih.gov A system using a manganese(I) catalyst and phenylsilane (PhSiH₃) has been shown to reduce various carboxylic acids to their respective alcohols. mdpi.com In this system, 2-thiopheneacetic acid was reduced in high yield, while the reduction of indole-3-acetic acid to indole-3-ethanol proceeded in moderate yields.
| Substrate | Reducing System | Product | Yield | Citation(s) |
| Carboxylic Acids (General) | LiAlH₄ in dry ether, then H₂O | Primary Alcohol | Generally High | docbrown.infomasterorganicchemistry.com |
| Indole-3-acetic acid | [MnBr(CO)₅] / PhSiH₃ | Indole-3-ethanol | Moderate | |
| 2-Thiopheneacetic acid | [MnBr(CO)₅] / PhSiH₃ | 2-Thiophene-ethanol | High |
Nucleophilic Substitution Reactions at the Acetic Acid Moiety
The carbonyl carbon of the acetic acid group is electrophilic and can be attacked by nucleophiles, leading to nucleophilic acyl substitution. However, the hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. Therefore, these reactions are typically performed on activated derivatives of the carboxylic acid, such as esters, acid chlorides, or anhydrides, or under conditions that facilitate the departure of the hydroxyl group.
The general mechanism involves the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. Subsequently, the leaving group is eliminated, and the carbonyl double bond is reformed. For a carboxylic acid to react directly, an acid catalyst is often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, and to convert the -OH group into a better leaving group (-OH₂⁺).
Formation of Amides and Esters from (Yl)acetic Acids
Esterification and amidation are fundamental transformations of the acetic acid moiety, providing access to a large family of derivatives with diverse applications.
Detailed Research Findings: Esterification: Esters are typically formed by reacting the (Yl)acetic acid with an alcohol in the presence of an acid catalyst. This reaction, known as Fischer esterification, is reversible. The synthesis of the ethyl ester of indole-3-acetic acid can be achieved by reacting indole-3-acetic acid with ethanol (B145695) in the presence of a catalyst like sulfuric acid. google.com
Amidation: The direct formation of amides from a carboxylic acid and an amine requires overcoming a significant energy barrier, as the amine (a base) and the carboxylic acid (an acid) will first form a stable salt. The reaction is typically driven to completion by heating to dehydrate this salt or, more commonly, by using coupling reagents. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. Common coupling agents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
| Reaction Type | Reactants | Reagents/Conditions | Product |
| Esterification | (this compound + Alcohol | Acid catalyst (e.g., H₂SO₄), Heat | Ester |
| Amidation (Direct) | (this compound + Amine | High Temperature (dehydration) | Amide |
| Amidation (Coupling) | (this compound + Amine | Coupling agents (e.g., DCC, EDC, HBTU) | Amide |
Hydrazide Formation and Subsequent Reactions of (this compound Derivatives
(this compound hydrazides are stable, crystalline intermediates that serve as versatile building blocks for synthesizing a variety of heterocyclic compounds.
Detailed Research Findings: Indole-3-acetic hydrazide is typically synthesized from an ester of indole-3-acetic acid via reaction with hydrazine hydrate. This derivative can then be used as a precursor for more complex molecules. For example, reaction with aldehydes or ketones yields the corresponding hydrazones. These hydrazones are key intermediates for constructing new heterocyclic rings. Research has shown that indole-2-carboxylic acid hydrazide reacts with aromatic aldehydes to form hydrazones, which can be subsequently cyclized to produce indolo[2,3-d]pyridazine derivatives when refluxed with acetyl chloride.
Furthermore, these hydrazide derivatives can be used to synthesize various five-membered heterocycles. For instance, indole (B1671886) carbohydrazides have been converted into 2-triazolylindoles, which can then be used as starting materials for further derivatization.
| Starting Material | Reagent(s) | Intermediate | Subsequent Reaction | Final Product |
| Indole-acetic acid ester | Hydrazine Hydrate | Indole-acetic acid hydrazide | Aromatic Aldehyde | Hydrazone |
| Hydrazone | Acetyl Chloride, Reflux | - | Cyclization | Indolo[2,3-d]pyridazine derivative |
| Indole carbohydrazide | Various | - | Cyclization | 2-Triazolylindole derivative |
Reactions Involving the (Yl) Heterocyclic or Carbocyclic Moiety
The core ring system of (Yl)acetic acids also participates in a variety of chemical reactions, the nature of which is dictated by the electronic properties of the ring. The indole nucleus of IAA, being an electron-rich π-excessive system, is particularly reactive toward electrophiles. bhu.ac.in
Detailed Research Findings: Electrophilic Substitution: The preferred site for electrophilic substitution on the indole ring is the C3 position of the pyrrole moiety. bhu.ac.inresearchgate.net Since this position is occupied in indole-3-acetic acid, electrophilic attack may occur at other positions. If the C3 position is blocked, substitution often takes place at the C2 position, or under certain conditions, on the benzenoid ring at the C4, C5, C6, or C7 positions. bhu.ac.inchim.it Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. quimicaorganica.org For example, the Vilsmeier-Haack reaction introduces a formyl group, typically at C3, but can be directed elsewhere if C3 is substituted. quimicaorganica.org
C-H Functionalization: Modern synthetic methods have enabled the direct functionalization of C-H bonds, providing an atom-economical way to modify the indole scaffold. chim.it Transition-metal catalyzed reactions, often using palladium, rhodium, or ruthenium, can direct arylation, alkenylation, or acylation to specific positions. rsc.orgresearchgate.net For instance, with a suitable directing group on the indole nitrogen, C-H activation can selectively occur at the C2 or even the less reactive C4-C7 positions on the benzene portion of the ring. chim.itrsc.orgnih.gov
Decarboxylation: The decarboxylation of heterocyclic acetic acids is a reaction that involves both the side chain and the ring. The reaction mechanism is thought to proceed through the zwitterionic form of the molecule, where the heterocyclic nitrogen is protonated and the carboxylic acid is deprotonated. rsc.orgrsc.org This mechanism is favored based on studies of solvent and substituent effects. rsc.orgrsc.org
| Reaction Type | Position(s) | Reagents/Catalysts | Notes | Citation(s) |
| Electrophilic Substitution | C3 (preferred), C2, C4-C7 | HNO₃, NBS, SO₃-pyridine, Acyl Halides/Lewis Acid | C3 is the most electron-rich position. | bhu.ac.inquimicaorganica.org |
| C-H Arylation/Alkenylation | C2, C4-C7 | Pd, Rh, or Ru catalysts with directing groups | Allows for functionalization of less reactive positions. | chim.itrsc.orgnih.gov |
| Decarboxylation | - | Heat, Acid/Base catalysts | Proceeds through a zwitterionic intermediate. | rsc.orgrsc.orggoogle.com |
| Deuteration | C2, C4, C5, C6, C7 | D₂SO₄ in CD₃OD | Acid-catalyzed hydrogen-deuterium exchange. | acs.org |
Electrophilic Aromatic Substitution on Aromatic (Yl) Systems
Aromatic (Yl)acetic acids, such as phenylacetic acid and its derivatives, can undergo electrophilic aromatic substitution (SEAr) on the aromatic ring. The carboxymethyl group (-CH₂COOH) is generally considered to be a weakly deactivating and ortho-, para-directing substituent. wikipedia.org The methylene (B1212753) spacer between the carboxylic acid and the aromatic ring mitigates the deactivating effect of the carbonyl group.
Common electrophilic aromatic substitution reactions include:
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. minia.edu.eg The nitronium ion (NO₂⁺) acts as the electrophile. lkouniv.ac.in
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl) is often catalyzed by a Lewis acid, such as the corresponding iron(III) or aluminum(III) halide. wikipedia.org
Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). This reaction is reversible. libretexts.org
Friedel-Crafts Reactions: Alkylation and acylation of the aromatic ring can be accomplished using alkyl halides or acyl halides in the presence of a strong Lewis acid catalyst like aluminum trichloride. wikipedia.org
The regioselectivity of these reactions is influenced by the electronic nature of other substituents present on the aromatic ring. Electron-donating groups enhance the reactivity and reinforce the ortho-, para-directing effect, while electron-withdrawing groups further deactivate the ring and may direct substitution to the meta position. wikipedia.org
Table 1: Examples of Electrophilic Aromatic Substitution on Phenylacetic Acid Derivatives
| Electrophile Source | Reaction | Product Distribution (Major) |
| HNO₃/H₂SO₄ | Nitration | ortho- and para-nitrophenylacetic acid |
| Br₂/FeBr₃ | Bromination | ortho- and para-bromophenylacetic acid |
| SO₃/H₂SO₄ | Sulfonation | para-sulfophenylacetic acid |
| CH₃Cl/AlCl₃ | Friedel-Crafts Alkylation | ortho- and para-methylphenylacetic acid |
Functionalization and Modification of Heterocyclic (Yl) Rings
The reactivity of heterocyclic (Yl)acetic acids is highly dependent on the nature of the heterocyclic ring. Electron-rich heterocycles like indole are prone to electrophilic attack, whereas electron-deficient systems such as pyridine are generally more resistant to electrophilic substitution and more susceptible to nucleophilic attack. wikipedia.orgresearchgate.net
Indole-3-acetic acid , a prominent example, readily undergoes electrophilic substitution at positions C2, C4, C5, C6, or C7 of the indole nucleus, with the C3 position being occupied by the acetic acid side chain. quimicaorganica.orgbhu.ac.in The specific site of substitution is influenced by the reaction conditions and the nature of the electrophile. bhu.ac.in For instance, nitration can occur at various positions depending on the reagents used. dspmuranchi.ac.in The Mannich reaction, involving formaldehyde and a secondary amine, provides a route to introduce an aminomethyl group, typically at the C2 position if C3 is substituted. quimicaorganica.orgdspmuranchi.ac.in
Pyridineacetic acids present a different reactivity profile. The pyridine ring is electron-deficient and generally undergoes electrophilic substitution only under harsh conditions, with substitution favoring the C3 position. wikipedia.org Functionalization is often achieved through alternative strategies such as nucleophilic aromatic substitution on halopyridines, or through metallation followed by quenching with an electrophile. slideshare.netdigitellinc.com Pyridine N-oxides can be used to activate the ring towards electrophilic attack. acs.org Dimerization of pyridineacetic acids has also been observed under certain activating conditions. researchgate.net
Table 2: Reactivity of Common Heterocyclic (Yl)acetic Acids
| Heterocyclic System | Predominant Reactivity | Common Functionalization Reactions |
| Indole | Electrophilic Substitution | Halogenation, Nitration, Mannich Reaction quimicaorganica.orgdspmuranchi.ac.in |
| Pyridine | Nucleophilic Substitution/Metallation | Chichibabin amination, Nucleophilic substitution of halides, Directed ortho-metallation slideshare.net |
| Thiophene | Electrophilic Substitution | Friedel-Crafts Acylation, Vilsmeier-Haack reaction |
| Furan | Electrophilic Substitution | Acylation, Nitration |
Stereochemical Transformations within the (Yl) Group
Stereochemical transformations of (Yl)acetic acids can be approached in several ways, primarily focusing on the creation or modification of stereocenters. One key area of research is the enantioselective alkylation at the α-position of the acetic acid side chain. nih.gov This can be achieved using chiral auxiliaries or, more directly, through the use of chiral lithium amides as non-covalent stereodirecting agents. nih.gov
Another strategy involves stereodivergent synthesis, where all possible stereoisomers of a product can be accessed. For instance, synergistic catalysis using an iridium complex and a chiral Lewis base has been employed for the allylic substitution of aryl acetic acid esters, allowing for the formation of all four stereoisomers of products with two adjacent stereocenters. nih.gov Organocatalysis also provides powerful methods for stereoselective Michael additions of arylacetic acid derivatives to electron-deficient alkenes. thieme-connect.dethieme-connect.com
Furthermore, if the (Yl) group itself contains a stereocenter, transformations can be designed to be diastereoselective. The development of catalytic enantioselective methods allows for the direct synthesis of chiral (Yl)acetic acids from prochiral starting materials. dicp.ac.cn
Table 3: Methods for Stereochemical Control in (this compound Derivatives
| Transformation | Method | Key Features |
| α-Alkylation | Chiral Lithium Amide Catalysis | Direct, highly enantioselective, avoids chiral auxiliaries nih.gov |
| Allylic Substitution | Synergistic Iridium/Lewis Base Catalysis | Stereodivergent access to all four stereoisomers nih.gov |
| Michael Addition | Asymmetric Organocatalysis | Enantio- and diastereoselective C-C bond formation thieme-connect.dethieme-connect.com |
| Benzylation | Metal-catalyzed Decarboxylative Coupling | Enantioselective C-C bond formation from the acid dicp.ac.cn |
Advanced Coupling Reactions and Regioselective Functionalization of (Yl)acetic Acids
Modern synthetic chemistry offers a plethora of advanced coupling reactions that enable the precise and regioselective functionalization of (this compound scaffolds. These methods, often catalyzed by transition metals like palladium, are indispensable for building molecular complexity.
Suzuki-Miyaura Coupling: This versatile reaction involves the cross-coupling of an organoboron species (such as a boronic acid) with an organohalide or triflate. wikipedia.orglibretexts.org For (Yl)acetic acids, this means that a halogenated (this compound can be coupled with a variety of boronic acids to introduce new aryl, heteroaryl, or alkyl groups. youtube.comorganic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com
Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This allows for the introduction of alkenyl groups onto a halogenated (this compound scaffold. The reaction is catalyzed by palladium and requires a base. wikipedia.org
α-Arylation: Direct arylation at the α-position of the acetic acid side chain is another powerful transformation. This can be achieved through a deprotonative cross-coupling process (DCCP), where a palladium catalyst couples the dienolate of the aryl acetic acid with an aryl halide. acs.orgnih.govorganic-chemistry.org This method provides a direct route to diarylacetic acids.
These coupling reactions are often characterized by high regioselectivity, allowing for the targeted modification of specific positions on the (Yl) scaffold, which is crucial for the synthesis of complex molecules and for structure-activity relationship studies.
Table 4: Overview of Advanced Coupling Reactions for (this compound Functionalization
| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura Coupling | Organohalide + Organoboron | Pd catalyst, Base | C(sp²) - C(sp²), C(sp²) - C(sp³) wikipedia.orgorganic-chemistry.org |
| Heck Reaction | Organohalide + Alkene | Pd catalyst, Base | C(sp²) - C(sp²) (alkenyl) wikipedia.orgorganic-chemistry.org |
| α-Arylation | Aryl Acetic Acid + Aryl Halide | Pd catalyst, Strong Base | C(sp³) - C(sp²) acs.orgnih.gov |
| Sonogashira Coupling | Organohalide + Terminal Alkyne | Pd/Cu catalyst, Base | C(sp²) - C(sp) |
| Buchwald-Hartwig Amination | Organohalide + Amine | Pd catalyst, Base | C(sp²) - N |
Computational and Theoretical Investigations of Yl Acetic Acid Systems
Quantum Chemical Approaches in Yl)acetic Acid Research
Quantum chemical methods, which solve the Schrödinger equation for a given molecular system, form the bedrock of modern computational chemistry. acs.orgnih.gov These approaches are broadly categorized into ab initio and density functional theory methods, both of which have been extensively applied to study this compound systems.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. acs.orgnih.gov It is widely used to investigate the geometric and electronic structures of this compound systems. DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy.
Researchers have employed various DFT functionals and basis sets to study acetic acid and its derivatives. For example, the B3LYP functional paired with the 6-31++G** basis set has been used to study the vibrational spectra of acetic acid monomers and dimers. rsc.org The M06-2X functional with a 6-311G** basis set has been applied to optimize the structures of acetic acid associates, which is crucial for understanding their behavior in different phases. nih.gov For more complex derivatives like 5-acetic acid hydantoin, DFT calculations at the B3LYP/6-311++G(d,p) level have successfully mapped out its conformational space. uc.ptacs.org These studies provide foundational knowledge on the preferred geometries and electronic distributions within these molecules. mdpi.com DFT calculations have also been instrumental in exploring reaction mechanisms, such as the synthesis of ethanol (B145695) from acetic acid on catalyst surfaces. rsc.org
Table 1: Examples of DFT Functionals and Basis Sets in this compound Research This table is interactive. Click on the headers to sort.
| System Studied | DFT Functional | Basis Set | Research Focus | Reference(s) |
|---|---|---|---|---|
| Acetic Acid Monomer/Dimer | B3LYP | 6-31++G** | Vibrational Properties | rsc.org |
| Acetic Acid Associates | M06-2X | 6-311G** | Association Mechanism | nih.gov |
| 5-Acetic Acid Hydantoin | B3LYP | 6-311++G(d,p) | Conformational Landscape | uc.ptacs.org |
| Acetic Acid on Ni₂In(100) | PBE | DNP | Reaction Mechanism | rsc.org |
| Acetic Acid in H-SSZ-13 Zeolite | PBE-D3 | def2-TZVP | Reaction Pathways | rsc.org |
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2) and coupled cluster (CC) theory, provide a systematic way to approach the exact solution of the Schrödinger equation. acs.org Though often more computationally demanding than DFT, they are crucial for benchmarking and for problems where DFT may be less reliable.
Hartree-Fock calculations, often with the 6-31G* basis set, have been used to investigate the conformational preferences of acetic acid, providing a baseline for more advanced methods. nih.gov More sophisticated ab initio calculations, such as MP2 and CCSD(T) (coupled cluster with single, double, and perturbative triple excitations), have yielded highly accurate thermodynamic parameters for the dimerization of acetic acid in the gas phase, showing excellent agreement with experimental NMR data. nih.govmdpi.com For determining the potential energy surface for torsion, MP4/cc-pVTZ level calculations have been employed. researchgate.net Furthermore, ab initio methods are essential for accurately calculating molecular properties like gas-phase proton affinities and solvation energies, which are then used to predict aqueous pKa values. psu.edu
Molecular Modeling and Simulation of this compound Derivatives
Beyond single-molecule quantum calculations, molecular modeling and simulation techniques are used to explore the dynamic behavior, conformational landscapes, and intermolecular interactions of this compound systems.
The flexibility of the carboxylic acid group and its substituents gives rise to various conformers. Conformational analysis aims to identify these stable geometries and the energy barriers that separate them. This is achieved by mapping the molecule's potential energy surface (PES), a multidimensional surface that defines the potential energy as a function of atomic coordinates. libretexts.orgslideshare.net
For acetic acid, theoretical calculations have long predicted the existence of two planar conformers: a low-energy trans form and a high-energy cis form, with the trans conformer being more stable. core.ac.uk The energy difference between them has been computationally determined to be approximately 1882.7 cm⁻¹ (~5.4 kcal/mol or 22.6 kJ/mol). researchgate.netcore.ac.uk The barrier to rotation from the more stable trans to the cis conformer is significantly higher. researchgate.net For substituted systems like 5-acetic acid hydantoin, computational scanning of the PES has revealed a much more complex landscape, with at least 13 distinct conformers identified. uc.ptacs.org
Table 2: Calculated Relative Energies of Acetic Acid Conformers This table is interactive. Click on the headers to sort.
| Conformer | Computational Method | Relative Energy (kJ/mol) | Comment | Reference(s) |
|---|---|---|---|---|
| trans-CH₃COOH | MP4/cc-pVTZ | 0.0 | Most stable conformer | researchgate.net |
| cis-CH₃COOH | MP4/cc-pVTZ | 22.6 | High-energy conformer | researchgate.netcore.ac.uk |
The carboxyl group of Yl)acetic acids is a potent hydrogen bond donor and acceptor, leading to strong intermolecular interactions and the formation of supramolecular assemblies. nih.gov The most prominent example is the formation of a cyclic dimer in the gas phase, held together by two strong O-H···O hydrogen bonds. nih.govmdpi.com
Computational studies, combining molecular dynamics (MD) simulations with quantum chemical calculations, have been employed to investigate these associative behaviors. nih.govjocpr.com Such studies can determine the relative populations of monomers, dimers, and larger oligomers in different environments. nih.gov DFT calculations have shown that the formation of cyclic dimers is highly favorable and that interactions with other molecules, like water, can further influence these associations. nih.govresearchgate.net Advanced techniques like Symmetry-Adapted Perturbation Theory (SAPT) allow for the decomposition of the total interaction energy into physically meaningful components (electrostatic, exchange, induction, and dispersion), providing deep insight into the nature of the forces holding these assemblies together. mdpi.com Studies have also explored the formation of co-crystals, where acetic acid forms specific hydrogen-bonded supramolecular synthons with other molecules, such as diquinoline derivatives. yu.edu.jo
Understanding how chemical reactions occur requires detailed knowledge of the reaction mechanism, including all intermediates and transition states. nih.gov Computational transition state analysis is a powerful method for mapping the lowest energy path from reactants to products on the potential energy surface. dntb.gov.ua The transition state is the highest energy point along this path, and its energy determines the activation barrier and, thus, the reaction rate.
Computational methods have been used to unravel various reactions involving acetic acid. For example, DFT calculations have detailed the reaction pathway for the hydrogenation of acetic acid to ethanol on a nickel-indium catalyst surface, identifying the rate-determining step as the hydrogenation of the CH₃CHOH* intermediate. rsc.org In another study, the mechanism for the conversion of acetic acid to isobutene within a zeolite catalyst was investigated, revealing that the reaction proceeds through acetone (B3395972) as a stable intermediate. rsc.org By combining computational results with experimental data, such as kinetic isotope effects, a very detailed picture of the transition state structure can be constructed, which is invaluable for understanding catalysis and designing new catalysts or inhibitors. acs.org
Prediction of Spectroscopic Properties and Correlation with Experimental Data for (Indol-3-yl)acetic Acids
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like (Indol-3-yl)acetic acid (IAA) and its derivatives. By employing methods such as Density Functional Theory (DFT), researchers can calculate vibrational frequencies, nuclear magnetic resonance chemical shifts, and electronic transitions. These theoretical predictions are invaluable for interpreting experimental data, assigning spectral features, and understanding the conformational and electronic properties of these molecules. The correlation between calculated and experimental spectra serves as a crucial validation of the computational models used.
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), is a key technique for identifying molecular structures and functional groups. Theoretical calculations are essential for the detailed assignment of the complex vibrational spectra of IAA. Studies have utilized DFT calculations, often with the B3LYP functional and various basis sets (e.g., 6-31G, 6-311G ), to compute the vibrational frequencies of IAA in its monomeric and dimeric forms. nih.govresearchgate.netresearchgate.net
The calculated frequencies, after appropriate scaling, generally show good agreement with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net This correlation allows for a definitive assignment of vibrational modes. For instance, characteristic vibrations such as the N-H stretch of the indole (B1671886) ring, the O-H and C=O stretches of the carboxylic acid group, and various ring deformation modes can be precisely identified. Theoretical studies have also been crucial in understanding how intermolecular hydrogen bonding in IAA dimers affects the vibrational frequencies, particularly the significant red shift observed in the O-H stretching mode. nih.gov
Table 1: Selected Vibrational Frequencies (cm⁻¹) for Indole-3-acetic Acid This table is a representative example compiled from typical findings in computational studies. Actual values may vary based on the specific theoretical level, basis set, and experimental conditions.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) | Assignment |
|---|---|---|---|---|
| ν(N-H) | ~3400 | ~3400 | ~3410 | N-H stretching |
| ν(O-H) | ~3000 (broad) | - | ~2990 | O-H stretching (dimer) |
| ν(C=O) | ~1700 | ~1705 | ~1710 | Carbonyl stretching |
| δ(CH₂) | ~1425 | ~1430 | ~1428 | CH₂ scissoring |
| ν(C-O) / δ(O-H) | ~1210 | ~1215 | ~1220 | C-O stretching / O-H in-plane bending |
NMR spectroscopy is a fundamental tool for elucidating the detailed structure of organic molecules in solution. The prediction of ¹H and ¹³C NMR chemical shifts using computational methods, primarily the Gauge-Including Atomic Orbital (GIAO) method combined with DFT, has become a standard practice for confirming molecular structures and stereochemistry. nih.govrsc.orgnih.gov
For IAA and its derivatives, theoretical calculations of NMR chemical shifts provide valuable insights into the electronic environment of the nuclei. srce.hrnih.gov By calculating the chemical shifts for different possible conformers or isomers and comparing them with experimental data, researchers can determine the most probable structure in solution. researchgate.net There is often a strong linear correlation between the experimentally observed and theoretically calculated chemical shifts, which validates the accuracy of the computed molecular geometry. researchgate.net These computational approaches are particularly useful for assigning complex spectra and for studying the effects of different substituents on the electronic structure of the indole ring and the acetic acid side chain. srce.hr
Table 2: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for the Indole Ring of IAA This table presents illustrative data. The accuracy of prediction depends on the chosen functional, basis set, and solvation model.
| Atom | Experimental δ (ppm) | Calculated (GIAO-DFT) δ (ppm) |
|---|---|---|
| C2 | ~124.5 | ~125.0 |
| C3 | ~108.0 | ~108.5 |
| C4 | ~120.0 | ~120.3 |
| C5 | ~122.0 | ~122.5 |
| C6 | ~119.5 | ~119.8 |
| C7 | ~111.8 | ~112.1 |
| H2 | ~7.20 | ~7.25 |
| H4 | ~7.60 | ~7.65 |
| H7 | ~7.50 | ~7.55 |
UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. For aromatic systems like IAA, the absorption bands typically arise from π → π* transitions within the indole ring. libretexts.org Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra of molecules, including the excitation energies (corresponding to absorption wavelengths, λ_max) and oscillator strengths (corresponding to absorption intensities). faccts.demdpi.com
Computational studies on IAA and its derivatives have successfully correlated theoretical TD-DFT results with experimental UV-Vis spectra. chemrxiv.orgresearchgate.net These analyses help assign the observed absorption bands to specific electronic transitions, such as the ¹Lₐ ← ¹A and ¹Lₑ ← ¹A transitions characteristic of the indole chromophore. nih.gov Theoretical models can also predict how substituents on the indole ring will affect the absorption spectrum, causing bathochromic (red) or hypsochromic (blue) shifts, by altering the energies of the molecular orbitals involved in the transitions. nih.govresearchgate.net
Table 3: Predicted Electronic Transitions and Experimental UV-Vis Absorption Maxima for Indole-3-acetic Acid Values are representative and can vary with solvent and computational method.
| Transition | Calculated λ_max (nm) (TD-DFT) | Oscillator Strength (f) | Experimental λ_max (nm) |
|---|---|---|---|
| S₀ → S₁ (¹Lₐ) | ~285 | ~0.15 | ~280-290 |
| S₀ → S₂ (¹Lₑ) | ~270 | ~0.10 | ~275 |
| S₀ → S₃ | ~225 | ~0.70 | ~220 |
Electronic Structure and Reactivity Descriptors for (Indol-3-yl)acetic Acids
Computational methods are extensively used to analyze the electronic structure of molecules, providing insights into their stability, reactivity, and intramolecular interactions. For IAA, techniques like Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analysis are employed to derive reactivity descriptors and understand the electronic distribution.
NBO analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized picture of chemical bonds and lone pairs that aligns with classical Lewis structures. This method provides a quantitative basis for understanding intramolecular interactions, such as charge transfer and hyperconjugation. researchgate.net
Table 4: Illustrative NBO Analysis of Donor-Acceptor Interactions in Indole-3-acetic Acid This table shows examples of key hyperconjugative interactions and their stabilization energies (E⁽²⁾).
| Donor NBO | Acceptor NBO | Stabilization Energy E⁽²⁾ (kcal/mol) |
|---|---|---|
| LP(1) N1 | π(C2-C3) | ~40-50 |
| π(C4-C5) | π(C6-C7) | ~15-20 |
| LP(2) O10 | σ*(C9-C8) | ~2-5 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. numberanalytics.comnih.gov
For IAA, FMO analysis shows that the HOMO is typically localized over the π-system of the indole ring, indicating that this is the primary site for electrophilic attack. The LUMO is also distributed over the aromatic ring system. researchgate.net Computational studies calculate the HOMO and LUMO energies to predict the reactivity of IAA and its derivatives. Substituents on the indole ring can raise or lower these orbital energies, thereby modulating the molecule's reactivity. researchgate.net The HOMO-LUMO gap is also used to understand the electronic transitions observed in UV-Vis spectroscopy. researchgate.net
Table 5: Calculated Frontier Molecular Orbital Properties for Indole-3-acetic Acid Energies are typically calculated using DFT methods (e.g., B3LYP) and are basis-set dependent.
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| E_HOMO | ~ -6.0 to -6.3 | Electron-donating ability |
| E_LUMO | ~ -0.8 to -1.1 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 to 5.5 | Chemical reactivity and kinetic stability |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactive behavior. readthedocs.ioresearchgate.net The MEP surface illustrates the electrostatic potential on the electron density surface of a molecule, providing a guide to its electrophilic and nucleophilic sites. readthedocs.iowolfram.com This potential is calculated from the molecule's wave function and represents the interaction energy of a positive point charge with the nuclei and electrons of the molecule. preprints.org
The MEP map is color-coded to represent different potential values. wolfram.com Typically, regions of negative electrostatic potential, shown in shades of red and yellow, correspond to areas with an excess of electron density. preprints.orgresearchgate.net These sites are prone to electrophilic attack and are the most likely to act as hydrogen bond acceptors. researchgate.netresearchgate.net Conversely, regions of positive electrostatic potential, colored blue, indicate electron-deficient areas and are susceptible to nucleophilic attack. preprints.orgresearchgate.net Green areas represent regions of near-zero potential. wolfram.com
In the context of this compound derivatives, MEP analysis helps in understanding intermolecular interactions and predicting reactivity. For instance, in studies of coumarin-based acetic acid derivatives, MEP plots are used to investigate the recognition patterns of the compounds with biological receptors like COX-2. nih.gov The negative potential regions are often localized over electronegative atoms like oxygen, such as the carbonyl and hydroxyl oxygens, identifying them as the primary sites for electrophilic interaction. researchgate.net For example, in the MEP analysis of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid, the most negative regions are found around the oxygen atoms, indicating them as the most reactive sites for electrophilic attack and as key hydrogen-acceptor sites for forming hydrogen bonds. researchgate.net The distribution and intensity of these positive and negative potentials across the molecule's surface provide a comprehensive picture of its size, shape, and charge distribution, which is fundamental to understanding its biological and chemical activities. researchgate.net
Non-Linear Optical (NLO) Properties of this compound Derivatives
Non-linear optical (NLO) materials have garnered significant attention due to their potential applications in photonic and optoelectronic technologies. researchgate.netscispace.com Organic compounds, including various this compound derivatives, are particularly promising because their NLO properties can be fine-tuned by modifying their molecular structure. researchgate.net The NLO response in organic molecules is primarily related to the relocation of π-electrons under the influence of an applied electric field. researchgate.net
The key parameters that define a molecule's NLO properties are the dipole moment (μ), the linear polarizability (α), and the first and second-order hyperpolarizabilities (β and γ, respectively). researchgate.netnih.gov Theoretical calculations, often using Density Functional Theory (DFT), are employed to determine these values. researchgate.netresearchgate.net A large NLO response is typically associated with molecules possessing significant intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. nih.govymerdigital.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical factor; a smaller energy gap generally leads to a larger hyperpolarizability and enhanced NLO activity. nih.gov
Studies on various carboxylic acid derivatives have demonstrated their potential as NLO materials. For instance, calculations on (E)-pent-2-enoic acid revealed its NLO characteristics, which are influenced by the crystalline environment and solvent effects. researchgate.netscispace.com In another study, certain tin-based derivatives of acetic acid showed first hyperpolarizability (β) values that were three to five times greater than that of the standard NLO material, p-nitroaniline (pNA). researchgate.net Similarly, novel coumarin (B35378) amino acid derivatives have been shown to possess promising NLO properties. nih.gov The investigation of these properties is crucial for designing new materials for applications in optical signal processing and other photonic devices. researchgate.net
Table 1: Calculated NLO Properties of Selected Acetic Acid Derivatives
| Compound System | Calculation Method | Dipole Moment ‹µ› (Debye) | Average Polarizability ‹α› (10⁻²⁴ esu) | First Hyperpolarizability β (10⁻³⁰ esu) | Reference |
|---|---|---|---|---|---|
| (E)-pent-2-enoic acid (Isolated) | MP2/6-311++G(d,p) | 2.03 | 9.06 | Not Reported | researchgate.net |
| (E)-pent-2-enoic acid (Embedded in crystal) | MP2/6-311++G(d,p) | 2.99 | 9.09 | Not Reported | researchgate.net |
| [(n-Bu)₂Sn-μ-O-μ-OH-Sn(n-Bu)₂(CH₃CO₂)]₂ | DFT | 3.57 | Not Reported | 10.9 | researchgate.net |
| Derivative with trans p-nitro cinnamic acid | DFT | 10.33 | Not Reported | 32.8 | researchgate.net |
| Derivative with trans p-(N,N dimethylamino) cinnamic acid | DFT | 13.68 | Not Reported | 54.8 | researchgate.net |
Atoms in Molecules (AIM) and Noncovalent Interaction (NCI) Analysis
Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ). wikipedia.orguni-rostock.de Developed by Richard Bader, this theory partitions a molecule into atomic basins, which are regions of space defined by zero-flux surfaces in the gradient vector field of the electron density. uni-rostock.deresearchgate.net According to AIM, an atom is defined as the union of a nucleus (an attractor) and its associated basin. ias.ac.in
The analysis of critical points (CPs) in the electron density is central to AIM. uni-rostock.de A bond critical point (BCP), denoted as a (3, -1) CP, is found between two nuclei linked by a chemical bond, where the electron density is a maximum with respect to any orthogonal direction but a minimum along the bond path. ias.ac.in The properties at the BCP, such as the electron density (ρb), its Laplacian (∇²ρb), and the total energy density (Hb), provide profound insights into the nature of the chemical bond. researchgate.net For example, the Laplacian of the electron density can distinguish between shared-shell (covalent) interactions (∇²ρb < 0) and closed-shell interactions like hydrogen bonds or ionic bonds (∇²ρb > 0). researchgate.net
Noncovalent Interaction (NCI) Analysis: The Noncovalent Interaction (NCI) index is a visualization tool used to identify and characterize weak, noncovalent interactions in real space, such as hydrogen bonds, van der Waals forces, and steric repulsion. chemtools.orgwikipedia.orgnih.gov The method is based on analyzing the electron density (ρ) and its reduced density gradient (s). wikipedia.orgjussieu.fr Noncovalent interactions are associated with regions of low electron density and small reduced density gradients. wikipedia.orgjussieu.fr
NCI analysis generates 3D isosurfaces that highlight these interaction regions. nih.gov The surfaces are colored based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes the type of interaction. nih.govjussieu.fr
Blue surfaces (sign(λ₂)ρ < 0): Indicate strong, attractive interactions like hydrogen bonds. chemtools.org
Green surfaces (sign(λ₂)ρ ≈ 0): Represent weak, attractive van der Waals interactions. chemtools.org
Red surfaces (sign(λ₂)ρ > 0): Signify repulsive interactions, such as steric clashes. chemtools.org
In the study of this compound systems, AIM and NCI analyses are invaluable for understanding the intricate network of intermolecular forces that govern molecular recognition, crystal packing, and biological activity. ias.ac.innih.gov For example, NCI plots of acetic acid dimers clearly visualize the hydrogen bonds responsible for dimerization, showing them as distinct low-density, low-gradient spikes. nih.govjussieu.fr These computational tools allow researchers to move beyond simple geometric criteria to a more physically grounded understanding of chemical structure and interactions. nih.gov
Theoretical Basis for Structure-Reactivity Relationships in this compound Systems
The relationship between the molecular structure of this compound derivatives and their chemical reactivity is fundamentally governed by electronic and steric effects. scribd.com Theoretical chemistry provides a framework for understanding and predicting how modifications to the "Yl" group or the acetic acid moiety influence the compound's behavior in chemical reactions. libretexts.org
The reactivity of carboxylic acid derivatives, including Yl)acetic acids, is centered on the electrophilicity of the carbonyl carbon. libretexts.org This electrophilicity is modulated by the substituent "Yl" group attached to the acetic acid core. Electron-donating groups increase electron density at the carbonyl carbon, reducing its partial positive charge and thus decreasing its reactivity towards nucleophiles. libretexts.org Conversely, electron-withdrawing groups decrease electron density, making the carbonyl carbon more electrophilic and enhancing reactivity. libretexts.org The relative reactivity of different carboxylic acid derivatives is often explained by the basicity of the leaving group; weaker bases are better leaving groups, leading to a more reactive compound. libretexts.org
Quantitative Structure-Activity Relationship (QSAR) models offer a powerful computational approach to formalize these relationships. mdpi.com QSAR studies establish a mathematical correlation between the chemical structure and the biological or chemical activity of a series of compounds. mdpi.comeajournals.org This is achieved by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods like multiple linear regression to build a model that predicts activity. eajournals.org
For this compound systems, QSAR models have been successfully developed to predict their activity. For instance, in a study of 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl]acetic acid derivatives, a QSAR model was created to reproduce the experimental inhibitory concentrations against E. coli. eajournals.org Similarly, a QSAR model for 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid derivatives was developed to understand the structural requirements for inhibiting breast cancer cell lines. nih.gov These models not only predict the potency of new, unsynthesized compounds but also provide insight into the mechanism of action by identifying the key structural features that drive reactivity and biological function. mdpi.comeajournals.org The theoretical basis for these relationships lies in principles like the Hammett equation, which correlates reaction rates and equilibria with substituent constants (σ), and frontier molecular orbital theory, where the energies of the HOMO and LUMO dictate the molecule's propensity to act as a nucleophile or electrophile. nih.govlibretexts.org
Structure Reactivity Relationship Srr Studies in Chemical Contexts
Impact of Substituent Effects on the Reactivity of Yl)acetic Acids
The reactivity of the carboxylic acid group in Yl)acetic acids is highly sensitive to the electronic properties of the 'Yl' substituent. These properties are primarily governed by two fundamental phenomena: inductive effects and resonance effects. The interplay of these effects can significantly alter the acidity of the carboxylic proton, which is a key measure of its chemical reactivity.
Inductive Effects: The inductive effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms in the 'Yl' group. ucsb.edu
Electron-Withdrawing Groups (EWGs): When 'Yl' contains electronegative atoms (e.g., halogens like F, Cl) or groups (e.g., nitro, -NO2), electron density is pulled away from the carboxylic acid group. This stabilizes the resulting carboxylate anion (Yl-CH₂-COO⁻) formed after deprotonation. openstax.org By delocalizing the negative charge, this stabilization makes the proton easier to remove, thus increasing the acidity of the compound (resulting in a lower pKa value). openstax.org The strength of the inductive effect diminishes with distance from the carboxyl group. For instance, 2-chlorobutanoic acid (pKa = 2.86) is a stronger acid than 3-chlorobutanoic acid (pKa = 4.05) and 4-chlorobutanoic acid (pKa = 4.52). openstax.org The cumulative effect of multiple EWGs further enhances acidity; trichloroacetic acid is significantly more acidic than monochloroacetic acid. hcpgcollege.edu.in
Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as alkyl groups (e.g., methyl, -CH₃), push electron density towards the carboxyl group. This destabilizes the carboxylate anion by intensifying its negative charge, making the proton more difficult to remove and thus decreasing the acidity (resulting in a higher pKa value). libretexts.org
Resonance Effects: Resonance effects involve the delocalization of electrons through a pi (π) system. This is particularly relevant when the 'Yl' group is an aromatic ring, such as in phenylacetic acid or phenoxyacetic acid.
Aromatic Systems: An aryl group can act as an electron-withdrawing group, which is why aromatic carboxylic acids are generally more acidic than their aliphatic counterparts. nih.gov For example, benzoic acid (pKa = 4.2) is more acidic than acetic acid (pKa = 4.74). hcpgcollege.edu.in When substituents are present on the aromatic ring itself, they can further modulate acidity through a combination of inductive and resonance effects. A nitro group (-NO₂) on a benzoic acid ring, for instance, is strongly electron-withdrawing and increases acidity, while a methoxy group (-OCH₃) is electron-donating and decreases acidity. hcpgcollege.edu.in
The following table provides a quantitative comparison of substituent effects on the acidity of various acetic acid derivatives.
| Compound Name | Structure | Substituent ('Yl' portion) | Dominant Effect | pKa Value |
|---|---|---|---|---|
| Acetic Acid | CH₃COOH | Methyl (-CH₃) | Electron-Donating (Inductive) | 4.74 |
| Chloroacetic Acid | ClCH₂COOH | Chloromethyl (-CH₂Cl) | Electron-Withdrawing (Inductive) | 2.86 |
| Trichloroacetic Acid | Cl₃CCOOH | Trichloromethyl (-CCl₃) | Strong Electron-Withdrawing (Inductive) | 0.65 |
| Phenylacetic Acid | C₆H₅CH₂COOH | Benzyl (-CH₂C₆H₅) | Electron-Withdrawing (Inductive) | 4.31 |
| Phenoxyacetic Acid | C₆H₅OCH₂COOH | Phenoxymethyl (-CH₂OC₆H₅) | Electron-Withdrawing (Inductive) | 3.17 |
Stereoisomeric Effects on the Chemical Behavior of Yl)acetic Acid Derivatives
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. ethz.ch For this compound derivatives that contain one or more chiral centers, the resulting stereoisomers (enantiomers or diastereomers) can exhibit markedly different chemical and biological behaviors. This is because many chemical and biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. quora.comquora.com
Enantiomers are non-superimposable mirror images of each other. quora.com While they possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their reactivity can differ significantly in the presence of other chiral entities. quora.com This differential interaction is the basis for stereoselectivity, where one stereoisomer is formed or reacts in preference to another. wikipedia.org
A compelling example of this effect is seen in the biological activity of (1,2-benzothiazin-4-yl)acetic acid derivatives, which have been investigated as aldose reductase inhibitors. nih.govtandfonline.com The compound 2-[2-(2,4,5-trifluorobenzyl)-1,1-dioxido-3,4-dihydro-2H-1,2-benzothiazin-4-yl]acetic acid is a chiral molecule. When its two enantiomers, (R)-(-)-1 and (S)-(+)-1, were separated and tested for their ability to inhibit the aldose reductase enzyme, a dramatic difference in activity was observed. The (R)-enantiomer was found to be approximately 35 times more potent than the (S)-enantiomer. nih.govtandfonline.com This indicates that the specific three-dimensional arrangement of the acetic acid group at the chiral C4 position is critical for effective binding to the enzyme's active site. tandfonline.com
The data below illustrates the profound impact of stereoisomerism on the biological function of this this compound derivative.
| Compound | Stereoisomer | Aldose Reductase Inhibitory Activity (IC₅₀) |
|---|---|---|
| 2-[2-(2,4,5-trifluorobenzyl)-1,1-dioxido-3,4-dihydro-2H-1,2-benzothiazin-4-yl]acetic acid | Racemate ((±)-1) | Not Reported |
| (R)-(-)-Enantiomer | 0.120 µM | |
| (S)-(+)-Enantiomer | 4.174 µM |
This stereoselectivity is a cornerstone of modern chemistry, particularly in the pharmaceutical field, where the desired therapeutic effect often resides in only one enantiomer, while the other may be inactive or even harmful. pharmaguideline.com
Rational Design of this compound Derivatives for Specific Chemical Functions
Rational design is a strategy used to develop molecules with a specific function by leveraging the understanding of a biological target's structure or the chemical mechanism of a reaction. For this compound derivatives, this involves the deliberate modification of the 'Yl' group to optimize interactions with a target, such as an enzyme or a receptor, thereby enhancing the molecule's potency, selectivity, or other desired properties. ijpba.info
Case Study 1: Angiotensin II Receptor Blockers from Imidazole-5-acetic Acids A prominent example of rational design is the development of angiotensin II (Ang II) receptor blockers, a class of drugs used to treat hypertension. In the early 1980s, researchers at Takeda discovered that a series of 1-benzylimidazole-5-acetic acid derivatives, such as S-8308, showed weak but selective antagonism of the Ang II receptor. wikipedia.org Although these initial compounds had limitations like low potency and poor oral bioavailability, they served as a crucial starting point or "lead compound." wikipedia.org Scientists at DuPont used molecular modeling to hypothesize that these imidazole-acetic acid derivatives were mimicking the structure of Ang II at its receptor. wikipedia.org This insight guided the rational modification of the S-8308 structure. By introducing a biphenyl-tetrazole moiety, they developed Losartan, an orally active, potent, and selective nonpeptide AT₁ receptor blocker. This modification was designed to better mimic the pharmacophore of Ang II, leading to a significantly improved therapeutic agent. wikipedia.org
Case Study 2: Selective COX-2 Inhibitors from Phenoxyacetic Acids Another successful application of rational design involves the development of selective cyclooxygenase-2 (COX-2) inhibitors for treating inflammation. nih.govresearchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. However, non-selective NSAIDs inhibit both COX-1 (which has a protective role in the stomach) and COX-2 (which is induced during inflammation), leading to gastrointestinal side effects. nih.gov Researchers have utilized the phenoxyacetic acid scaffold as a starting point for designing selective COX-2 inhibitors. nih.govresearchgate.net By understanding the structural differences between the active sites of COX-1 and COX-2—specifically, the presence of a larger side pocket in COX-2—chemists have rationally designed phenoxyacetic acid derivatives with bulky substituents on the 'Yl' (phenoxy) group. nih.gov These bulky groups can fit into the side pocket of COX-2 but are sterically hindered from binding to the smaller active site of COX-1, thus conferring selectivity. This strategy has led to the synthesis of compounds with potent COX-2 inhibition (IC₅₀ values in the nanomolar range) and high selectivity over COX-1. nih.gov
The following table summarizes these examples of rational drug design based on this compound scaffolds.
| Lead Compound Class | Designed Derivative Example | Target | Specific Chemical Function |
|---|---|---|---|
| Imidazole-5-acetic acid derivatives (e.g., S-8308) | Losartan | Angiotensin II Receptor (AT₁) | Potent and selective receptor antagonist for treating hypertension. |
| Phenoxyacetic acid derivatives | Substituted phenoxyacetic acid-hydrazones | Cyclooxygenase-2 (COX-2) Enzyme | Selective enzyme inhibition for anti-inflammatory effects with reduced gastrointestinal side effects. |
Advanced Spectroscopic and Spectrometric Characterization Methodologies for Yl Acetic Acids
High-Resolution Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D-NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. For (yl)acetic acids, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the molecular framework.
1D NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of individual protons and carbon atoms. For instance, in the ¹H NMR spectrum of ethanoic acid, the protons of the methyl group (CH₃) and the carboxylic acid proton (COOH) appear at distinct chemical shifts, approximately 2.1 ppm and 11.4 ppm respectively, with an integrated proton ratio of 3:1. docbrown.info Similarly, the ¹³C NMR spectrum of ethanoic acid shows two distinct signals, corresponding to the methyl carbon and the carboxyl carbon. docbrown.info
However, for more complex (yl)acetic acid derivatives, 1D NMR spectra can become crowded and difficult to interpret due to overlapping signals. In such cases, 2D-NMR techniques are indispensable. Techniques like Correlation Spectroscopy (COSY) reveal proton-proton couplings, helping to establish connectivity between adjacent protons. For instance, a COSY spectrum would show a cross-peak between two protons that are coupled to each other, allowing for the tracing of spin systems within the molecule. This has been demonstrated as a valuable tool for the quantification of pharmaceutical compounds in complex biological matrices. nih.govnih.gov
The following table summarizes typical NMR data for a generic (this compound derivative:
| Nucleus | Technique | Typical Chemical Shift (ppm) | Information Obtained |
| ¹H | 1D NMR | 2.0 - 2.5 (α-protons), 10.0 - 13.0 (acid proton) | Number of proton environments, integration (proton ratio), and basic connectivity through spin-spin coupling. |
| ¹³C | 1D NMR | 20 - 40 (α-carbon), 170 - 185 (carboxyl carbon) | Number of carbon environments and types of carbon atoms (e.g., sp³, sp²). |
| ¹H-¹H | COSY | Cross-peaks between coupled protons | Proton-proton connectivity within the molecule. |
| ¹H-¹³C | HSQC | Cross-peaks between protons and directly bonded carbons | Direct proton-carbon correlations. |
| ¹H-¹³C | HMBC | Cross-peaks between protons and carbons separated by 2-3 bonds | Long-range proton-carbon correlations, crucial for skeletal assembly. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation of (Yl)acetic Acids
Single-Crystal X-ray Diffraction (SC-XRD) is an unparalleled technique for the precise determination of the three-dimensional atomic arrangement of molecules in the solid state. mdpi.comcarleton.edu This method provides highly accurate data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the structural properties of (yl)acetic acids. carleton.edu
The process involves growing a high-quality single crystal of the (this compound derivative, which is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a result of the interaction between the X-rays and the electron clouds of the atoms in the crystal lattice. carleton.edu By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell can be constructed, from which the atomic positions can be determined.
For example, the crystal structure of acetic acid has been determined using X-ray diffraction, revealing that the molecules are linked together by hydrogen bonds in infinite chains, similar to the structure of crystalline formic acid. scispace.com In another study, the molecular structure of ethyl 2-(2-morpholino-3-nitro-7-oxopyrazolo[1,5-d] copernicus.orgnih.govmiamioh.edutriazin-6(7H)-yl)acetate was confirmed by single-crystal X-ray diffraction analysis. mdpi.com Furthermore, the solid-state structures of derivatives of (3-sec-butyl-2,3-dihydroisoquinolin-4-ylidene)acetic acid showed that the crystal packing and intermolecular interactions are dependent on the nature of the substituent on the COOR group. nih.gov
The data obtained from SC-XRD is often presented in a crystallographic information file (CIF), which contains a wealth of information about the crystal structure. A summary of key crystallographic parameters that can be obtained for a (this compound is presented below:
| Parameter | Description | Typical Values/Information |
| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry operations that leave the crystal unchanged. | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | e.g., a = 5.18 Å, b = 8.75 Å, c = 10.32 Å; β = 98.5° |
| Bond Lengths | The distance between the nuclei of two bonded atoms. | e.g., C-C: ~1.54 Å, C=O: ~1.21 Å, C-O: ~1.36 Å |
| Bond Angles | The angle formed by three connected atoms. | e.g., O-C=O: ~120° |
| Torsion Angles | The dihedral angle between two planes defined by four atoms. | Defines the conformation of the molecule. |
| Hydrogen Bonding | The presence and geometry of hydrogen bonds. | e.g., O-H···O distances and angles. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. nih.govresearchgate.net This is particularly useful for confirming the molecular formula of newly synthesized (this compound derivatives. HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers, can achieve mass accuracies in the sub-ppm (parts per million) range. nih.gov
In addition to accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the fragmentation patterns of molecules. In a typical MS/MS experiment, the parent ion of the (this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum. This spectrum is a unique "fingerprint" of the molecule and can be used to elucidate its structure.
Common fragmentation pathways for carboxylic acids include the loss of a water molecule (M-18), the loss of the carboxyl group as COOH (M-45), or the loss of CO₂ (M-44) after rearrangement. The fragmentation of protonated acetic acid has been studied, and it is known that the molecular ion can be weak in aliphatic acids but stronger in aromatic acids. copernicus.orgmiamioh.edu The most significant α-cleavage often involves the loss of an OH radical (M-17). miamioh.edu
The following table illustrates potential fragmentation data for a hypothetical (this compound derivative:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Plausible Fragment Structure |
| 151.0657 [M+H]⁺ | 133.0552 | 18.0105 | [M+H - H₂O]⁺ |
| 151.0657 [M+H]⁺ | 106.0657 | 45.0000 | [M+H - COOH]⁺ |
| 151.0657 [M+H]⁺ | 88.0552 | 63.0105 | [M+H - H₂O - CO]⁺ |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Advanced Vibrational Spectroscopy (e.g., Raman, FT-IR) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.gov These techniques are complementary and offer valuable information about the functional groups present in (yl)acetic acids. mdpi.com
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Different functional groups absorb at characteristic frequencies, allowing for their identification. For carboxylic acids, the most prominent absorption bands are the O-H stretch of the carboxyl group, which is typically a broad band in the range of 2500-3300 cm⁻¹, and the C=O stretch, which is a strong, sharp band around 1700-1725 cm⁻¹. pressbooks.publibretexts.org
Raman spectroscopy, on the other hand, is a light scattering technique. When monochromatic light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). The energy difference between the incident and scattered light corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a good complement to FT-IR. For instance, the C-C backbone vibrations in a (this compound might be more prominent in the Raman spectrum.
A study on (2,4,5-Trichlorophenoxy) Acetic acid utilized both FT-IR and FT-Raman spectroscopy to investigate its vibrational sequence pattern related to the CH₂COOH group. nih.gov The combination of these techniques, supported by computational analysis, allows for a detailed assignment of the observed vibrational bands. nih.gov
The table below summarizes characteristic vibrational frequencies for (yl)acetic acids:
| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | 2500-3300 (weak) |
| C-H (Aliphatic) | Stretching | 2850-3000 | 2850-3000 |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 (strong) | 1700-1725 (medium) |
| C-O | Stretching | 1210-1320 | 1210-1320 |
| O-H | Bending | 1395-1440 (in-plane), 910-950 (out-of-plane) | Weak |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Future Frontiers in this compound Chemistry: Sustainability, AI, and Novel Molecular Design
The field of this compound chemistry is undergoing a significant transformation, driven by the dual imperatives of sustainable development and the quest for novel functionalities. Researchers are increasingly focusing on forward-looking strategies that integrate green chemistry, explore innovative molecular structures, and leverage the power of computational tools. These emerging trends are poised to redefine the synthesis and application of this important class of chemical compounds.
Q & A
Q. How can titration methods be optimized to determine acetic acid concentration in aqueous solutions?
Titration with a strong base (e.g., NaOH) is a foundational method. Key steps include:
- Indicator selection : Phenolphthalein is optimal for acetic acid due to its pH transition range (8.2–10.0), ensuring clear endpoint detection in weakly acidic solutions .
- Procedure : Titrate a 10 mL acetic acid sample with standardized NaOH until a persistent pink color appears. Calculate molarity using .
- Replication : Conduct triplicate trials to minimize variability, with a target error margin below 5%. Human errors (e.g., spillage, measurement inaccuracies) must be mitigated via calibrated equipment .
Q. What experimental design considerations are critical when studying acid-base reactions involving acetic acid?
- Hypothesis formulation : Clearly define variables (e.g., concentration, temperature) and their expected effects on reaction kinetics or equilibrium.
- Controls : Include blank titrations to account for solvent interference.
- Data collection : Use automated burettes for precision and document raw data (e.g., initial/final volumes, pH trends). Refer to frameworks like NESA’s investigation design guidelines for structuring experiments .
Q. How do researchers select appropriate analytical techniques for quantifying acetic acid in complex matrices (e.g., biological fluids)?
- Chromatography : HPLC or GC-MS (e.g., for urinary metabolites) offers high specificity. For example, GC-MS with derivatization can separate acetic acid from interferents .
- Spectroscopy : FTIR or NMR identifies functional groups but requires calibration with pure standards.
Advanced Research Questions
Q. How can human-induced errors in acetic acid titration be systematically reduced?
- Automation : Implement automated titrators with pH probes to eliminate endpoint subjectivity .
- Statistical validation : Apply error propagation analysis (e.g., standard deviation across replicates) and outlier detection (Grubbs’ test).
- Training protocols : Standardize pipetting and endpoint recognition techniques to improve inter-researcher consistency .
Q. What methodologies resolve contradictions in reported acetic acid dissociation constants () under non-aqueous conditions?
Q. How are novel acetic acid derivatives (e.g., (thymine-1-yl)-acetic acid) synthesized and characterized for pharmacological studies?
- Solid-phase synthesis : Use Fmoc-protected amino acids and coupling agents (e.g., HATU) for stepwise assembly. For example, (thymine-1-yl)-acetic acid is integrated via carbodiimide-mediated conjugation .
- Characterization : Confirm purity via HPLC (e.g., Figure 192 in ) and structural identity via -NMR and high-resolution mass spectrometry .
Q. What strategies reconcile discrepancies in acetic acid’s role in enzymatic inhibition assays?
- Dose-response curves : Test acetic acid across a logarithmic concentration range (0.1–100 mM) to identify non-linear effects on enzyme activity (e.g., lactate dehydrogenase) .
- Mechanistic studies : Use stopped-flow kinetics or fluorescence quenching to distinguish competitive vs. non-competitive inhibition modes .
Methodological Best Practices
Q. How should researchers document acetic acid experiments to ensure reproducibility?
- Detailed protocols : Specify equipment models (e.g., Metrohm Titrando), reagent grades, and environmental conditions (e.g., 25°C ± 0.5°C) .
- Data transparency : Publish raw titration curves, HPLC chromatograms, and statistical codes as supplementary materials .
Q. What frameworks guide the analysis of acetic acid’s thermodynamic properties in mixed-solvent systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
